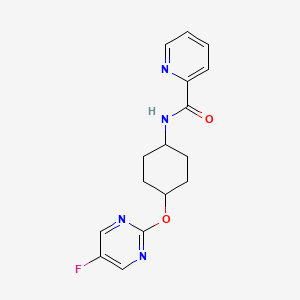

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide

Description

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-11-9-19-16(20-10-11)23-13-6-4-12(5-7-13)21-15(22)14-3-1-2-8-18-14/h1-3,8-10,12-13H,4-7H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASVESDEUYZAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the cyclohexyl intermediate: This step involves the preparation of the cyclohexyl moiety, which can be achieved through various cyclization reactions.

Introduction of the fluoropyrimidinyl group: The fluoropyrimidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexyl intermediate is replaced by the fluoropyrimidinyl moiety.

Coupling with picolinamide: The final step involves coupling the fluoropyrimidinyl-substituted cyclohexyl intermediate with picolinamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

Purification processes: Implementing efficient purification techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.

Quality control: Establishing rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound may be susceptible to oxidation reactions, particularly at the cyclohexyl or picolinamide moieties.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoropyrimidinyl group.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of ketones or carboxylic acids.

Reduction: May result in the formation of alcohols or amines.

Substitution: Can yield various substituted derivatives of the original compound.

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment :

- N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide is primarily investigated for its anti-cancer properties. The fluoropyrimidine unit is known for its role in chemotherapy, as seen in drugs like 5-fluorouracil, which targets rapidly dividing cancer cells by inhibiting DNA synthesis.

- Preliminary studies indicate that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, making it a candidate for targeted cancer therapies.

-

Kinase Inhibition :

- The compound's structure suggests it may interact with various kinases that are crucial for tumor growth and survival. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

-

Combination Therapies :

- There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy. Research into synergistic effects with existing chemotherapeutics is ongoing.

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of intrinsic pathways associated with mitochondrial dysfunction.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest favorable pharmacokinetic profiles that could support its use as an oral therapeutic agent .

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide would involve its interaction with specific molecular targets. These could include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide and analogs from the evidence:

*Estimated based on structural modifications to ; †Assumed formula based on molecular weight.

Key Structural and Functional Insights:

Fluorine may enhance binding affinity to enzymes like kinases or receptors requiring halogen bonding . Replacing pyridine () with pyrimidine (hypothetical compound) increases nitrogen content, altering solubility and hydrogen-bonding capacity.

Molecular Weight and Pharmacokinetics: The target compound’s estimated molecular weight (~330 g/mol) exceeds (297 g/mol) due to the fluorine and pyrimidine substitution. Higher molecular weight may impact bioavailability but could improve target engagement . (362 g/mol) demonstrates the impact of bulkier substituents (cyanopyrazine, sulfonamide) on molecular weight and steric hindrance.

Stereochemical Consistency :

- All compounds share the (1r,4r)-cyclohexyl backbone, suggesting a conserved preference for spatial orientation in drug design, possibly to optimize binding to chiral targets .

Research Findings and Implications

- Pyridine vs. The 5-fluoropyrimidine variant may further balance lipophilicity and solubility .

- Fluorine’s Role : Fluorinated heterocycles, as seen in kinase inhibitors, often enhance metabolic stability and target residence time. The hypothetical 5-fluoro substitution could reduce cytochrome P450-mediated degradation compared to .

- Amide Group Impact : Picolinamide-containing compounds (e.g., ) are frequently explored in oncology for their ability to engage ATP-binding pockets, whereas sulfonamides () are common in antimicrobial agents. The target compound’s picolinamide group may position it for anticancer applications .

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The fluoropyrimidine moiety is known for its role in cancer treatment, primarily as an antimetabolite that interferes with DNA synthesis.

Chemical Structure

The compound's structure can be represented as follows:

This structure incorporates a cyclohexane ring, a picolinamide group, and a 5-fluoropyrimidine, which are crucial for its biological activity.

This compound exhibits its biological activity primarily through inhibition of key enzymes involved in nucleic acid synthesis. The fluorinated pyrimidine component mimics uracil and thymine, allowing it to integrate into RNA and DNA, thereby disrupting replication and transcription processes.

Antitumor Activity

Research has demonstrated that compounds containing a fluoropyrimidine structure have significant antitumor properties. For instance, studies indicate that N-(5-fluorouracil) derivatives can inhibit thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in tumor cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Target | Remarks |

|---|---|---|---|

| Antitumor | Inhibition of thymidylate synthase | Cancer cells | Induces apoptosis and cell cycle arrest |

| Antiviral | Interference with viral replication | Viral RNA | Potential use against RNA viruses |

| Cytotoxic | Induction of DNA damage | Rapidly dividing cells | Selective toxicity towards cancer cells |

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against various tumor types including colorectal and breast cancers.

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. The mechanism was attributed to enhanced apoptosis markers and reduced proliferation rates in treated tumors.

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents enhances overall efficacy. For example, synergistic effects were observed when used alongside traditional chemotherapeutics like cisplatin.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution with significant accumulation in liver and tumor tissues.

- Metabolism : Primarily hepatic metabolism with potential active metabolites contributing to its therapeutic effects.

- Excretion : Renal excretion of metabolites.

Q & A

Q. Basic PK Profiling

- Solubility : Use co-solvents (e.g., 10% DMSO/90% PEG-400) for intravenous administration.

- Plasma protein binding : Assess via equilibrium dialysis; >90% binding suggests limited free fraction .

Advanced Modifications

Introduce prodrug strategies (e.g., tert-butyl carbamate protection of the picolinamide nitrogen) to enhance oral bioavailability. Evidence from cyclohexyl carbamate analogs shows a 3–5× increase in half-life .

What computational methods are effective for predicting target engagement and off-target risks?

Q. Basic Modeling

- Molecular docking : Use AutoDock Vina with CCR6 crystal structure (PDB: 6QZH) to predict binding poses.

- Pharmacophore mapping : Align with known pyrimidine-based inhibitors to identify critical H-bond donors/acceptors .

Advanced AI-Driven Approaches

Leverage AlphaFold2-predicted protein structures for understudied targets. Combine with MD simulations (GROMACS) to assess binding kinetics (kon/koff) and residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.